Asebogenin

描述

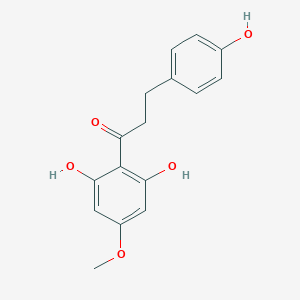

Asebogenin is a natural product belonging to the class of dihydrochalcones, which are minor flavonoids. It is the 4’-methyl ether derivative of phloretin. This compound has shown significant biological activities, including antibacterial and antithrombotic properties .

科学研究应用

Chemistry: Asebogenin is used as a precursor for synthesizing other biologically active compounds, such as balsacone A.

Medicine: This compound has demonstrated antithrombotic properties by inhibiting the phosphorylation of spleen tyrosine kinase, which is crucial for platelet activation and thrombus formation

作用机制

Target of Action

The primary target of Asebogenin is the spleen tyrosine kinase (Syk) . Syk plays a crucial role in the GPVI-induced platelet activation and the formation of neutrophil extracellular traps (NETs), both of which are critical pathogenic factors for arterial and venous thrombosis .

Mode of Action

this compound interacts with its target, Syk, by directly binding to it and interfering with its phosphorylation at Tyr525 . This interference reduces Syk activation, thereby inhibiting a series of GPVI-induced platelet responses .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Syk-mediated signaling pathway . By inhibiting the phosphorylation of Syk at Tyr525/526, this compound suppresses the activation of this pathway . This results in the inhibition of GPVI-induced platelet responses and the suppression of NETs formation induced by proinflammatory stimuli .

Pharmacokinetics

The strong anti-thrombotic effects of this compound suggest that it has sufficient bioavailability to exert its effects .

Action Environment

Environmental factors such as the exposure of subendothelial matrix proteins like collagen can influence the action of this compound. These proteins directly activate platelets through the GPVI receptor, triggering the Syk-mediated signaling events that this compound targets .

生化分析

Biochemical Properties

Asebogenin has been found to show antibacterial activity with inhibitory effects against Staphylococcus aureus and methicillin-resistant S. aureus, as well as antiplasmodial activities against the growth of chloroquine-resistant and chloroquine-sensitive strains of Plasmodium falciparum .

Molecular Mechanism

Its diverse biological activities suggest that it may interact with various biomolecules, potentially inhibiting or activating enzymes and altering gene expression .

准备方法

Synthetic Routes and Reaction Conditions

Asebogenin can be synthesized starting from phloroglucinol through a nine-step synthetic process. This method involves various reaction conditions, including the use of specific reagents and catalysts to achieve a good yield . The synthesis of this compound is crucial for the preparation of other biologically active compounds, such as balsacone A .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic route involving phloroglucinol provides a foundation for scaling up the production. The process can be optimized for industrial applications by improving reaction conditions and yields .

化学反应分析

Types of Reactions

Asebogenin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl and ether groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which can have different biological activities. These derivatives are often studied for their potential therapeutic applications .

相似化合物的比较

Asebogenin is unique among dihydrochalcones due to its specific biological activities and mechanism of action. Similar compounds include:

Phloretin: The parent compound of this compound, known for its antioxidant properties.

Balsacone A: A compound synthesized using this compound as a precursor, with significant biological activities.

Other Dihydrochalcones: Various dihydrochalcones with different substitution patterns and biological activities.

This compound stands out due to its potent antithrombotic properties and its unique mechanism of action involving the inhibition of spleen tyrosine kinase phosphorylation .

生物活性

Asebogenin, a naturally occurring compound derived from various plant sources, particularly Salvia miltiorrhiza and Piper species, has garnered attention for its diverse biological activities. This article explores the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by case studies and research findings.

1. Synthesis of this compound

The synthesis of this compound has been achieved through various methods, emphasizing sustainable and efficient approaches. A notable study developed a nine-step synthesis starting from phloroglucinol, leading to the successful production of this compound as a hydroxy-substituted dihydrochalcone derivative . The synthesis pathway includes several key steps:

- Methylation of Phloroglucinol : Conversion to 5-methoxyresorcinol.

- Formation of Chalcone Derivatives : Utilizing acetyl chloride in the presence of Lewis acid catalysts.

- Catalytic Hydrogenation : Employed to reduce double bonds and deprotect functional groups .

This synthetic route not only facilitates the production of this compound but also paves the way for generating a library of balsacone analogues with enhanced biological activities.

2.1 Antifungal Activity

This compound exhibits significant antifungal properties. Research indicates that it effectively inhibits the growth of various fungal strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The minimum inhibitory concentration (MIC) values for this compound against these pathogens demonstrate its potential as a therapeutic agent in treating fungal infections.

2.2 Antioxidant and Anti-inflammatory Effects

Studies have highlighted the antioxidant capabilities of this compound, which may contribute to its anti-inflammatory effects. In vitro assays have shown that it can suppress reactive oxygen species (ROS) production and modulate inflammatory pathways . This activity positions this compound as a candidate for managing conditions characterized by oxidative stress and inflammation.

2.3 Platelet Function Inhibition

This compound has been found to inhibit glycoprotein VI (GPVI)-induced platelet activation, which is crucial in preventing thrombus formation. Mechanistically, it interferes with the phosphorylation of Syk at Tyr525/526, thereby attenuating platelet responses to pro-inflammatory stimuli . This property suggests its potential use in cardiovascular diseases where platelet aggregation poses significant risks.

3. Case Studies

Several case studies have explored the pharmacological efficacy of this compound and its derivatives:

- Case Study 1 : this compound's effect on psoriasis was examined, revealing promising anti-inflammatory and antioxidant properties that may aid in clinical recovery . Patients treated with formulations containing this compound showed reduced symptoms and improved skin health.

- Case Study 2 : The antibacterial activity against clinical isolates was assessed, confirming that this compound demonstrates potent effects against resistant strains, indicating its potential as an alternative treatment option in antibiotic resistance scenarios .

4. Research Findings

Recent studies have expanded the understanding of this compound's biological activities:

属性

IUPAC Name |

1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5/c1-21-12-8-14(19)16(15(20)9-12)13(18)7-4-10-2-5-11(17)6-3-10/h2-3,5-6,8-9,17,19-20H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXIBKPHJYQSGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)O)C(=O)CCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331781 | |

| Record name | Asebogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

520-42-3 | |

| Record name | Asebogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asebogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。